molecular formula C10H6BrNO3 B2575996 4-(4-Bromophenyl)-1,2-oxazole-3-carboxylic acid CAS No. 1542864-50-5

4-(4-Bromophenyl)-1,2-oxazole-3-carboxylic acid

Cat. No.: B2575996
CAS No.: 1542864-50-5
M. Wt: 268.066
InChI Key: BAJNRENGMKUZDH-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-1,2-oxazole-3-carboxylic acid (CAS: 1542864-50-5) is a brominated heterocyclic compound featuring a 1,2-oxazole core substituted at the 3-position with a carboxylic acid group and at the 4-position with a 4-bromophenyl moiety. Its molecular formula is C₁₀H₆BrNO₃, with a molecular weight of 268.07 g/mol . The presence of both a bromine atom (electron-withdrawing) and a carboxylic acid group (polar, ionizable) imparts distinct physicochemical properties, making it a candidate for pharmaceutical and materials science research.

Properties

IUPAC Name

4-(4-bromophenyl)-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-7-3-1-6(2-4-7)8-5-15-12-9(8)10(13)14/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJNRENGMKUZDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CON=C2C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-1,2-oxazole-3-carboxylic acid typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and a nitrile. The reaction is usually carried out in the presence of a base like sodium hydride or potassium carbonate.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-1,2-oxazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding oxazole-3-carboxylic acid derivatives.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of substituted oxazole derivatives with various functional groups.

Scientific Research Applications

Drug Discovery

4-(4-Bromophenyl)-1,2-oxazole-3-carboxylic acid has shown promise in drug development, particularly in targeting cancer and inflammatory diseases. Its interactions with biological targets, such as enzymes and receptors involved in these conditions, are under investigation.

Case Study: Anticancer Activity

Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • HCT-116 (colon cancer)

For example, compounds derived from this compound were evaluated for their IC50 values, revealing significant antiproliferative activity. The presence of electron-donating groups has been correlated with enhanced activity against these cell lines .

Synthesis of Heterocycles

This compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It can be utilized to create:

  • Isoxazole derivatives
  • Benzothiazole derivatives
    These heterocycles are often biologically active and can lead to the development of new therapeutic agents .

Biological Activities

The biological activities of this compound include:

  • Antimicrobial Properties : Exhibiting activity against a range of bacterial strains.
  • Antioxidant Effects : Potentially reducing oxidative stress in cellular models.

Comparative Analysis Table

Compound NameStructural FeaturesUnique Aspects
5-(Phenyl)isoxazole-3-carboxylic acidSimilar isoxazole core without brominationLacks halogen substitution, potentially differing activity
5-(Chlorophenyl)isoxazole-3-carboxylic acidContains a chlorophenyl group instead of bromineChlorine may influence biological activity differently
5-(Methylphenyl)isoxazole-3-carboxylic acidMethyl substitution on the phenyl groupAlters lipophilicity and possibly bioavailability

The unique presence of the bromine atom in this compound enhances its reactivity compared to similar compounds, making it a valuable candidate for further research and development .

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The bromophenyl group and the oxazole ring play crucial roles in binding to the target sites, leading to the desired biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications CAS Number
4-(4-Bromophenyl)-1,2-oxazole-3-carboxylic acid C₁₀H₆BrNO₃ 268.07 4-Bromophenyl, 3-carboxylic acid 1542864-50-5
4-(Hydroxymethyl)-5-(1-methylindol-3-yl)-1,2-oxazole-3-carboxylic acid C₁₄H₁₂N₂O₄ 272.26 Hydroxymethyl, 1-methylindol-3-yl N/A
5-[4-(4-Chlorophenoxy)phenyl]-1,2-oxazole-3-carboxylic acid C₁₆H₁₀ClNO₄ 315.71 4-Chlorophenoxyphenyl N/A
3-(4-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid C₉H₅BrN₂O₃ 269.05 1,2,4-Oxadiazole core, 4-bromophenyl 944906-44-9
Key Observations:
  • Heterocyclic Core : The target compound and its analogs share a five-membered aromatic ring but differ in heteroatom arrangement. For example, 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid replaces the 1,2-oxazole with a 1,2,4-oxadiazole, altering ring stability and dipole moments .
  • Substituent Effects: The 4-bromophenyl group in the target compound provides steric bulk and lipophilicity compared to the 4-chlorophenoxyphenyl in the chlorinated analog (CAS: N/A), which introduces an ether linkage for enhanced solubility .

Physicochemical and Pharmacological Properties

Property Target Compound 1,2,4-Oxadiazole Analog Chlorophenoxy Analog
Molecular Weight 268.07 269.05 315.71
Solubility Moderate (carboxylic acid) Low (oxadiazole core) Moderate (phenoxy group)
Halogen Impact Bromine (slow reactivity) Bromine Chlorine (higher electronegativity)
Hazard Statements Not reported H302, H315, H319, H335 Not reported
  • Bromine vs. Chlorine: Bromine’s larger atomic radius in the target compound may enhance hydrophobic interactions compared to chlorine in the chlorophenoxy analog, influencing binding affinity in drug-receptor interactions .
  • Carboxylic Acid Group : Present in all analogs, this group enhances water solubility and enables salt formation, critical for bioavailability.

Biological Activity

4-(4-Bromophenyl)-1,2-oxazole-3-carboxylic acid is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antimicrobial, anticancer, and other therapeutic potentials, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a bromophenyl group attached to an oxazole ring, which is known for its pharmacological significance. The presence of the bromine atom is believed to enhance the compound's biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains with promising results:

Microorganism Minimum Inhibitory Concentration (MIC) µM
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Candida albicans16.69 - 78.23

These findings suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria as well as certain fungi .

Anticancer Activity

The anticancer potential of this compound has also been evaluated in various studies. It has shown cytotoxic effects against several cancer cell lines, including:

Cell Line IC50 (µM)
HeLa (cervical cancer)9.27
A549 (lung cancer)10.5
HT-29 (colon cancer)2.76

In particular, the compound demonstrated selective activity against renal cancer cells, indicating its potential as a targeted therapeutic agent .

The biological activity of this compound is attributed to its ability to interact with various biochemical pathways:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as carbonic anhydrase and histone deacetylases, which are involved in cancer progression and inflammation .
  • Cell Cycle Arrest : Studies suggest that the compound may induce cell cycle arrest in cancer cells, leading to apoptosis .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on Anticancer Effects : A study evaluated the compound's effects on human colon adenocarcinoma cells (HT-29), revealing significant dose-dependent cytotoxicity with an IC50 value of 2.76 µM .
  • Antimicrobial Efficacy Assessment : Another investigation assessed its antimicrobial properties against various pathogens, demonstrating effective inhibition at low concentrations .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-(4-bromophenyl)-1,2-oxazole-3-carboxylic acid to improve yield and purity?

  • Methodology :

  • Step 1 : Start with condensation of 4-bromobenzaldehyde with a suitable precursor (e.g., hydroxylamine derivatives) to form the oxazole ring.
  • Step 2 : Introduce the carboxylic acid group via oxidation or hydrolysis under controlled pH (e.g., using KMnO₄ or H₂O₂ in acidic conditions).
  • Step 3 : Optimize reaction parameters (temperature: 80–120°C; solvent: DMF or ethanol; catalysts: Pd/C or CuI) to reduce side products.
  • Validation : Monitor reaction progress via TLC and HPLC, and confirm purity via NMR (¹H/¹³C) and mass spectrometry .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Assign peaks for the oxazole ring (δ 8.2–8.5 ppm for aromatic protons), bromophenyl group (δ 7.4–7.8 ppm), and carboxylic acid (δ 12–13 ppm for COOH).
  • FTIR : Confirm functional groups (C=O stretch at ~1700 cm⁻¹, C-Br at ~600 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 282.0 (calculated for C₁₀H₇BrN₂O₃).
  • XRD : Optional for crystalline derivatives (e.g., salts or co-crystals) to resolve structural ambiguities .

Advanced Research Questions

Q. How can computational chemistry (DFT/MD) predict the reactivity and stability of this compound in biological systems?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA to compute HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to identify nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using GROMACS, focusing on hydrogen bonding (carboxylic acid moiety) and hydrophobic interactions (bromophenyl group).
  • Validation : Cross-reference with experimental data (e.g., enzyme inhibition assays or crystallographic studies) .

Q. What strategies resolve contradictions in biological activity data for this compound (e.g., inconsistent IC₅₀ values across studies)?

  • Approach :

  • Standardize Assays : Use identical cell lines (e.g., HEK293 or HeLa) and solvent controls (DMSO concentration ≤0.1%).
  • SAR Analysis : Compare derivatives (e.g., halogen substitution, oxazole ring modifications) to isolate structural determinants of activity.
  • Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) and apply statistical tools (ANOVA, regression) to identify outliers .

Q. How does the crystal packing of this compound influence its physicochemical properties?

  • Experimental Design :

  • X-Ray Crystallography : Grow single crystals via slow evaporation (solvent: ethanol/water mix) and solve structure using SHELX.
  • Analysis : Examine hydrogen-bonding networks (e.g., carboxylic acid dimerization) and π-π stacking (bromophenyl interactions) to correlate with solubility and melting point.
  • Data : Compare with analogous compounds (e.g., 4-bromophenylacetic acid derivatives) to identify trends .

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